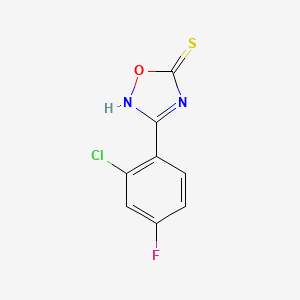

3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol

Vue d'ensemble

Description

3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol is a useful research compound. Its molecular formula is C8H4ClFN2OS and its molecular weight is 230.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound 3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

This compound suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

The result of the action of this compound is the suppression of inflammatory responses. By inhibiting TLR4 signaling, the compound reduces the production of pro-inflammatory cytokines and chemokines . This can help to alleviate inflammation and potentially contribute to the treatment of diseases where inflammation plays a key role.

Activité Biologique

3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its anticancer and antimicrobial activities.

- Molecular Formula : C₈H₄ClFN₂OS

- Molecular Weight : 230.65 g/mol

- CAS Number : 1343988-99-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbon disulfide and subsequent cyclization. Various methods have been reported in literature that detail synthetic pathways yielding high purity and yield of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T-47D (Breast Cancer) | 0.67 | |

| HCT116 (Colon Cancer) | 0.80 | |

| MDA-MB-468 (Breast) | 0.87 | |

| K562 (Leukemia) | 0.50 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown efficacy against a range of bacterial strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant Inhibition |

| Pseudomonas aeruginosa | Moderate Activity |

| Staphylococcus aureus | Strong Activity |

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of oxadiazoles showed up to 90% inhibition against various cancer cell lines including melanoma and breast cancer cells. The study indicated that structural modifications significantly enhance biological activity .

- Antimicrobial Effectiveness : Another investigation reported that oxadiazole derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus spp. .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol is its potential as an antimicrobial agent. Studies have indicated that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. The presence of the chloro and fluorine substituents enhances the compound's bioactivity by influencing its interaction with microbial targets.

Anticancer Properties

Research has also highlighted the anticancer potential of oxadiazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may be effective against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Material Science

Polymer Chemistry

In material science, this compound is utilized in the synthesis of novel polymers with enhanced properties. Its thiol group allows for thiol-ene click chemistry, which can be employed to create cross-linked polymer networks. These materials are being explored for applications in coatings, adhesives, and biomedical devices due to their improved mechanical strength and thermal stability.

Sensors and Detection Systems

The compound has shown promise in the development of sensors for detecting heavy metals and other pollutants. Its ability to form complexes with metal ions can be exploited in sensor technology to create sensitive and selective detection systems. Research indicates that incorporating this compound into sensor designs can significantly enhance their performance.

Analytical Chemistry

Chromatography and Spectroscopy

In analytical chemistry, this compound is used as a reagent in chromatographic techniques to separate and identify various compounds. Its unique chemical structure allows it to act as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC), improving the detectability of analytes.

Fluorescent Probes

Additionally, this compound has been explored as a fluorescent probe for biological imaging. Its fluorescence properties can be utilized in live-cell imaging applications to study cellular processes in real-time.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains. |

| Study B | Anticancer Properties | Showed IC50 values indicating effective cytotoxicity against breast cancer cell lines (MCF7). |

| Study C | Sensor Development | Developed a sensor with a detection limit of 0.01 ppm for lead ions using the compound as a sensing element. |

Propriétés

IUPAC Name |

3-(2-chloro-4-fluorophenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2OS/c9-6-3-4(10)1-2-5(6)7-11-8(14)13-12-7/h1-3H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRDDUSVSLCJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.